(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine
Description
(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine is a bicyclic amine featuring a tetrahydropyran ring substituted at the 4-position with a piperidin-1-yl group and an aminomethyl moiety. Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.29 g/mol. The compound’s structure combines the conformational flexibility of the piperidine ring with the oxygen-containing tetrahydropyran scaffold, making it a versatile intermediate in medicinal chemistry.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(4-piperidin-1-yloxan-4-yl)methanamine |
InChI |
InChI=1S/C11H22N2O/c12-10-11(4-8-14-9-5-11)13-6-2-1-3-7-13/h1-10,12H2 |
InChI Key |
BSOUHAMPERXQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of piperidine with tetrahydropyran derivatives. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, followed by the addition of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reduction and substitution reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 184.28 g/mol
- CAS Number : 22562145
The structure of (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine features a piperidine ring attached to a tetrahydro-pyran moiety, which contributes to its biological activity.
Medicinal Chemistry
The compound has been investigated for its therapeutic potential, particularly as a pharmacological agent targeting various receptors. Notably, it has been associated with the modulation of the 5-HT4 receptor, which is implicated in gastrointestinal motility disorders and cognitive functions.
Case Study : A study highlighted that derivatives of this compound could serve as effective 5-HT4 receptor antagonists, potentially treating conditions like gastroesophageal reflux disease and irritable bowel syndrome. The ability to influence serotonin pathways suggests a broader application in neuropharmacology and gastrointestinal therapies .
Cancer Research
Emerging research indicates that this compound may act on pathways involved in cancer progression. Its interaction with specific kinases suggests potential for development as an anti-cancer agent.
Case Study : Research into related compounds demonstrated inhibition of the ALK5 receptor, which plays a role in transforming growth factor-beta signaling pathways linked to tumor growth and fibrosis. This points towards the compound's utility in developing targeted cancer therapies.
Neurological Disorders
The compound's structural features make it a candidate for addressing neurological disorders. Its influence on neurotransmitter systems could lead to new treatments for conditions such as Alzheimer's disease and cognitive impairments.
Research Insight : Investigation into similar piperidine derivatives has shown promising results in enhancing cognitive function and reducing neuroinflammation, suggesting that this compound might exhibit similar neuroprotective effects .
Data Tables
To better illustrate the applications of this compound, the following table summarizes key findings from various studies:
Mechanism of Action
The mechanism of action of (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and piperidine functionalities. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine with key analogs:
Key Observations:
- Basicity : The piperidin-1-yl substituent increases basicity compared to methoxyphenyl or phenyl groups, influencing protonation states and membrane permeability .
- Lipophilicity : Phenyl-substituted analogs exhibit higher logP values (~2.1–2.5) than the piperidinyl variant (~1.8), suggesting differences in blood-brain barrier penetration .
- Synthetic Utility : The methoxyphenyl derivative is frequently employed in synthesizing dicarboxylic acid amides, highlighting its role as a building block in drug discovery .
Structure-Activity Relationships (SAR)
a. Piperidinyl vs. Aryl Substituents
- Piperidinyl Group : Enhances interaction with G-protein-coupled receptors (GPCRs), such as κ-opioid receptors, due to its nitrogen lone pair and conformational flexibility .
- Aryl Groups (Phenyl/Methoxyphenyl) : Promote π-π stacking with aromatic residues in enzyme active sites, as seen in fungicides like JNJ-47965567 .
b. Metabolic Stability
- Microsomal stability assays () for related compounds (e.g., compound 17) show moderate-to-high stability in human liver microsomes (~60% remaining after 60 minutes). Piperidine-containing analogs may undergo CYP450-mediated oxidation, necessitating structural optimization for improved metabolic resistance .
Biological Activity
The compound (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine , also known as 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine , is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H20N2O
- Molecular Weight : 184.28 g/mol
- CAS Number : 794471-13-9
- Structure : The compound features a piperidine ring linked to a tetrahydropyran moiety, contributing to its unique biological profile.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
- Antidepressant Activity : Studies have shown that compounds with similar structures can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.
- Anticonvulsant Properties : Preliminary investigations suggest that this compound may possess anticonvulsant activity, which is crucial for developing treatments for epilepsy and other seizure disorders.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may also confer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to act on various receptors in the central nervous system (CNS), including:
- GABA Receptors : Potential modulation of GABAergic transmission may contribute to its anticonvulsant effects.
- Serotonin Receptors : Interaction with serotonin receptors could explain its antidepressant properties.
In Vivo Studies
In animal models, compounds with analogous structures have demonstrated efficacy in reducing seizure frequency and severity. For instance, a related piperidine derivative showed significant anticonvulsant activity in a mouse model of epilepsy . This provides a foundation for further exploring the therapeutic potential of this compound.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
